Azane;methanol;2-sulfanylacetamide
Description
The term “Azane; methanol; 2-sulfanylacetamide” refers to a chemical system involving three components:
- Azane: The IUPAC name for ammonia (NH₃), a simple nitrogen hydride.
- Methanol: A common solvent and methylating agent (CH₃OH).
- 2-Sulfanylacetamide: A sulfur-containing acetamide derivative (HSCH₂CONH₂).
For example, 2-sulfanylacetamide derivatives are synthesized using ammonia (azane) as a nucleophile and methanol as a solvent . This article focuses on 2-sulfanylacetamide and its derivatives, comparing them with structurally or functionally similar compounds.
Properties
IUPAC Name |
azane;methanol;2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NOS.CH4O.H3N/c3-2(4)1-5;1-2;/h5H,1H2,(H2,3,4);2H,1H3;1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSINUPOQQOBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.C(C(=O)N)S.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of 2-Sulfanylacetamide
2-Sulfanylacetamide (HSCH₂CONH₂) features a thiol (-SH) group and an acetamide backbone. Key derivatives and analogues include:
Key Observations :
- Substituent Effects : Alkyl or aryl substitutions on the acetamide nitrogen modulate solubility and bioactivity. For example, the 3-methylphenyl derivative (CAS 35331-30-7) is prioritized for industrial applications due to stability , while indole-containing variants may target biological receptors .
- Sulfur Reactivity: The thiol group enables disulfide bond formation or metal chelation, distinguishing these compounds from non-sulfhydryl acetamides.
Functional Analogues: Sulfonamides and Hydrazine Derivatives
2-Sulfanylacetamide shares functional similarities with sulfonamides and hydrazine-based compounds, often used in medicinal chemistry:
Key Observations :
- Bioactivity: Sulfonamides and azetidinones exhibit stronger antimicrobial activity than 2-sulfanylacetamides due to optimized hydrogen bonding with bacterial enzymes .
- Synthetic Flexibility : Hydrazine derivatives allow for Schiff base formation, enabling diverse pharmacophore design , whereas 2-sulfanylacetamides prioritize sulfur-based interactions.
Industrial and Environmental Considerations
- Methanol Role: Methanol is frequently used as a solvent in synthesizing 2-sulfanylacetamide derivatives, offering polar aprotic conditions for nucleophilic substitutions .
- Toxicity : N-(3-Methylphenyl)-2-sulfanylacetamide requires stringent safety protocols (e.g., physician consultation upon exposure) compared to less toxic sulfonamides .
- Green Chemistry: Emerging ammonia (azane)-based technologies, such as Azane Fuel Solutions’ bunkering systems, highlight the industrial relevance of nitrogen-sulfur synergies in sustainable applications .
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